molecular formula C12H19ClN2O B13255533 N-[2-(ethylamino)propyl]benzamide hydrochloride

N-[2-(ethylamino)propyl]benzamide hydrochloride

Cat. No.: B13255533
M. Wt: 242.74 g/mol
InChI Key: YSLKZNKGDYLTDA-UHFFFAOYSA-N
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Description

N-[2-(ethylamino)propyl]benzamide hydrochloride is a benzamide derivative characterized by a benzamide core linked to a propyl chain substituted with an ethylamino group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications.

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

N-[2-(ethylamino)propyl]benzamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3,(H,14,15);1H

InChI Key

YSLKZNKGDYLTDA-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CNC(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Acylation of Amines with Benzoyl Chloride or Benzoic Acid Derivatives

One of the primary methods to prepare benzamide derivatives involves reacting benzoyl chloride with the corresponding amine under controlled conditions, usually in aqueous or organic solvents with a base to neutralize the generated hydrochloric acid.

  • Method Details:

    • Mix the amine (e.g., 2-(ethylamino)propylamine or a protected derivative) with an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide in water.
    • Cool the mixture to maintain the temperature below 10 °C during the dropwise addition of benzoyl chloride to avoid side reactions.
    • After complete addition, allow the reaction to proceed at room temperature for 2–3 hours.
    • Isolate the product by filtration, wash to neutrality, and dry under vacuum at 70–80 °C for 8–10 hours.
  • Yields and Purity:

    • This aqueous-phase method can achieve high yields (~98–99%) with minimal use of organic solvents, reducing environmental impact and simplifying purification.
Parameter Typical Value/Condition
Amine:alkali hydroxide molar ratio 1 : 1.5 to 3
Benzoyl chloride:amine molar ratio 1 to 1.5 : 1
Reaction temperature (addition) ≤10 °C
Reaction time (post-addition) 2–3 hours
Drying temperature 70–80 °C
Drying time 8–10 hours
Yield Up to 99%

Reductive Alkylation and Protection Strategies

For compounds with sensitive amine functionalities or requiring selective substitution, protection of amino groups followed by reductive alkylation is a common strategy:

  • Starting from aniline derivatives, reductive alkylation with N-Boc-2-aminoacetaldehyde can introduce the ethylamino side chain.
  • Subsequent benzoylation of the amine and removal of the Boc protecting group with hydrochloric acid in dioxane yields the target benzamide hydrochloride.
  • Purification is typically achieved by flash chromatography or high-performance liquid chromatography (HPLC).

This method allows for precise control of substitution patterns and can be adapted for N-[2-(ethylamino)propyl]benzamide synthesis.

Use of Protecting Groups and Alkylation in Organic Solvents

In peptide chemistry-inspired methods, the use of N-tert-butoxycarbonyl (Boc) protecting groups facilitates selective acylation and alkylation steps:

  • The hydroxyl or amino groups on the benzamide precursor are protected by Boc groups.
  • Alkylation with ethylamine derivatives is performed in inert solvents like ethanol or dichloromethane in the presence of bases such as sodium hydroxide.
  • Deprotection and hydrolysis steps yield the desired benzamide derivative in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylamino)propyl]benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted benzamides .

Scientific Research Applications

N-[2-(ethylamino)propyl]benzamide hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their differences from N-[2-(ethylamino)propyl]benzamide hydrochloride:

Compound Name Substituents/Modifications Pharmacological Relevance Reference
N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide hydrochloride 4-nitro group; 3,4-dimethoxyphenylethylamino chain Polymorphic form with implications for drug formulation and bioavailability
N-[2-(diethylamino)-1-(naphthalen-1-yl)ethyl]-4-[(methylsulfonyl)amino]benzamide hydrochloride Diethylamino group; naphthyl and methylsulfonyl substitutions Potential antiarrhythmic activity due to sulfonamide moiety and aromatic modifications
Lecozotan Hydrochloride 4-cyano group; pyridinyl and benzodioxinyl substituents 5-HT1A receptor antagonist for Alzheimer’s disease treatment
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[...]}benzamide hydrochloride Complex heterocyclic substituents; dimethylamino chain Likely targets neurological pathways due to fused ring systems

Key Observations :

  • Ethylamino vs.
  • Aromatic Substituents : The absence of electron-withdrawing groups (e.g., nitro or sulfonyl) in the target compound suggests differences in receptor binding kinetics compared to analogs like those in and .
  • Polymorphism : Unlike the polymorphic 4-nitrobenzamide derivative in , the target compound’s simpler structure may reduce formulation challenges.

Pharmacological and Physicochemical Profiles

Receptor Selectivity
  • Target Compound: Likely exhibits moderate selectivity for aminergic receptors (e.g., adrenergic or serotonergic receptors) due to the ethylamino-propyl-benzamide scaffold, which is common in GPCR ligands .
  • Lecozotan Hydrochloride : Specifically antagonizes 5-HT1A receptors due to its pyridinyl and benzodioxinyl groups, demonstrating how substituents dictate receptor specificity .
Solubility and Stability
  • The hydrochloride salt form improves aqueous solubility across all analogs. However, the target compound’s lack of bulky aromatic substituents (e.g., naphthyl or benzodioxinyl) may result in higher solubility than Lecozotan or antiarrhythmic derivatives .
  • Stability under physiological conditions is likely comparable to other benzamide hydrochlorides, though the absence of hydrolytically sensitive groups (e.g., esters or sulfonamides) may enhance metabolic stability .

Biological Activity

N-[2-(ethylamino)propyl]benzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H18_{18}ClN2_2O and a molecular weight of approximately 242.75 g/mol. The compound features a benzamide structure with an ethylamino group, enhancing its solubility and biological activity due to the hydrochloride salt form.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Inhibition : It has been identified as an inhibitor of the P2X7 receptor, which plays a critical role in inflammatory processes and pain signaling.
  • Neurotransmitter Modulation : Similar compounds have shown the ability to modulate neurotransmitter systems, suggesting potential applications in treating anxiety and depression.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This mechanism is crucial for developing analgesic agents that provide pain relief without the adverse effects associated with traditional opioids.

Antiparasitic Activity

A related study highlighted the potential of benzamide derivatives in treating Trypanosoma brucei infections, which cause Human African Trypanosomiasis. Compounds structurally similar to this compound demonstrated significant antiparasitic activity, paving the way for further exploration in this area .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit specific biological targets, leading to reduced inflammatory responses. For instance, studies on its binding affinity to various receptors indicate promising results for therapeutic applications.
  • Animal Models : In animal studies, compounds derived from similar structural frameworks have demonstrated curative effects against infections caused by Trypanosoma brucei when administered at effective dosages. These findings support the hypothesis that this compound could have similar therapeutic benefits .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(2-aminoethyl)benzamideC10_{10}H12_{12}N2_2OLacks ethyl substitution; simpler structure
N-[1-(3-chlorophenyl)ethyl]benzamideC14_{14}H16_{16}ClN2_2OContains a chlorophenyl group; different pharmacological profile
4-(ethylamino)-N-(4-methoxyphenyl)benzamideC15_{15}H20_{20}N2_2OSimilar ethylamino substitution; methoxy group alters properties

The uniqueness of this compound lies in its specific chiral configuration at the propyl position, potentially influencing its selectivity for certain biological targets compared to other benzamide derivatives.

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